molecular formula C10H12O B106905 5,6,7,8-Tetrahydro-1-naphthol CAS No. 529-35-1

5,6,7,8-Tetrahydro-1-naphthol

Cat. No. B106905
CAS RN: 529-35-1
M. Wt: 148.2 g/mol
InChI Key: SCWNNOCLLOHZIG-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1-naphthol is a chemical compound that has garnered interest due to its potential applications in various fields of chemistry and pharmacology. It serves as a core structure for the synthesis of biologically active compounds and has been the subject of several synthetic methodologies aimed at improving its accessibility and functionalization.

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydronaphthols has been achieved through various methods. One approach involves the regioselective and chemoselective reduction of naphthols using hydrosilane in methanol, which preserves functional phenol scaffolds and avoids the formation of unwanted byproducts . Another method includes microwave-promoted, cobalt-catalyzed intramolecular [2 + 2 + 2] cyclizations of dialkynylnitriles, which has been used to efficiently synthesize 5,6,7,8-tetrahydro-1,6-naphthyridines . Additionally, the synthesis of methyl homologs of 5,6,7,8-tetrahydro-1,6-naphthyridine has been reported, which involves chemical modification of pyridine derivatives and a condensation pathway .

Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydro-1-naphthol is characterized by its tetrahydronaphthol core, which can be further functionalized to create a variety of derivatives. This core structure has been utilized to synthesize conformationally-restricted analogs of pharmacologically active compounds, such as 2-(3-pyridyl)ethylamine . The versatility of the tetrahydronaphthol core allows for the creation of diverse libraries of compounds with potential biological activities .

Chemical Reactions Analysis

The chemistry of 5,6,7,8-tetrahydro-1-naphthol and its derivatives is rich and varied. For instance, the tetrahydro-1,6-naphthyridine scaffold has been exploited for library synthesis, with reactions such as urea, amide, and sulfonamide formations being employed to generate a collection of compounds. This library was subsequently screened for antituberculosis activity, leading to the identification of three lead compounds . Furthermore, an efficient method for synthesizing CF3-substituted tetrahydro-1,7-naphthyridines has been developed, which includes a cyclobutene ring-opening reaction followed by heterocyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-tetrahydro-1-naphthol derivatives are influenced by their molecular structure and the substituents attached to the core. The regioselective and chemoselective synthesis methods allow for the retention of sensitive functionalities, which can impact the compound's reactivity and solubility . The ability to introduce various functional groups also enables the fine-tuning of the compound's properties for specific applications, whether in medicinal chemistry or materials science.

Scientific Research Applications

Catalytic Activity

5,6,7,8-Tetrahydro-1-naphthol demonstrates significant potential in catalysis. For instance, its selective hydrogenation to produce 5,6,7,8-tetrahydro-1-naphthol was efficiently achieved using a USY-supported NiB nanocatalyst, showcasing superior catalytic activity and selectivity (Wang & Liu, 2017).

Synthetic Chemistry

In synthetic chemistry, 5,6,7,8-tetrahydro-1-naphthol is used in the regioselective and chemoselective synthesis of biologically interesting compounds. A method using hydrosilanes in methanol for the reduction of naphthols to synthesize 5,6,7,8-tetrahydronaphthols, preserving functional phenol scaffolds, highlights its utility in creating complex organic molecules (He, Tang, Luo, & Zeng, 2018).

Spectroscopic Studies

The molecule has been studied for its hydrogen bonding characteristics using infrared and ultraviolet spectroscopy. These studies shed light on the effects of hydrogen bonding on its π-electronic absorption spectra, providing insights into molecular interactions and electronic structures (Laha, Chatterjee, Chakravorti, Ganguly, & Banerjee, 1982).

Organic Synthesis

Further, 5,6,7,8-tetrahydro-1-naphthol plays a role in the synthesis of other complex organic molecules, such as 5,6,7,8‐tetrahydro‐4,9‐dimethoxy‐1H‐benz[f]indole. This involves multiple synthesis steps and showcases the versatility of 5,6,7,8-tetrahydro-1-naphthol in organic synthesis applications (Malesani, Ferlin, & Masiero, 1982).

Solvent Effects on Molecular Interactions

The effect of solvents on the hydrogen bonding interaction of 5,6,7,8-Tetrahydro-2-naphthol in both ground and excited states has been investigated, providing valuable information on the influence of solvent polarity on molecular interactions and reaction mechanisms (Pal, Mallik, Ganguly, & Banerjee, 1989).

Safety And Hazards

5,6,7,8-Tetrahydro-1-naphthol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

5,6,7,8-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,11H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWNNOCLLOHZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074570
Record name 1-Naphthalenol, 5,6,7,8-tetrahydro-
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-1-naphthol

CAS RN

529-35-1
Record name 5,6,7,8-Tetrahydro-1-naphthol
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Record name 5-Hydroxytetralin
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Record name 5-Hydroxytetralin
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Record name 1-Naphthalenol, 5,6,7,8-tetrahydro-
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Record name 1-Naphthalenol, 5,6,7,8-tetrahydro-
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Record name 5,6,7,8-tetrahydro-1-naphthol
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Record name 5-HYDROXYTETRALIN
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Synthesis routes and methods

Procedure details

212 mg (1.60 mmol) of 1,2,3,4-tetrahydronaphthalene in 1.1 ml of acetone were reacted analogously to Example 1 with 71 mg (0.53 mmol) of 1-hydroxy-1H-benzotriazole in 3 ml of acetone and 15 ml of an aqueous solution of 2 mg/ml laccase from Trametes versicolor. After a reaction time of 24 hours, the reaction solution was extracted with chloroform and examined by NMR spectroscopy. Yield 42% of 1-tetralone and 6% of 5-hydroxytetralin (approx. 90% yield of 1-tetralone based on conversion).
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
42%
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
180
Citations
DK DATTA, P Bagchi - The Journal of Organic Chemistry, 1960 - ACS Publications
1-naphthol, 6 For the preparation of a suitable starting material for the synthesis, the condensation between m-cresol and succinic anhydride was in-vestigated; this led to the isolation of/…
Number of citations: 9 pubs.acs.org
AJ Kirby, JM Percy - Tetrahedron, 1988 - Elsevier
8-Lithio-1-methoxynaphthalene is acylated and alkylated to give 8-CO 2 H, COCH 3 and Me 2 C(OH) derivatives in only poor yields. Methyl lithium does not add to the 8-acetyl …
Number of citations: 23 www.sciencedirect.com
M Farcasiu, C Smith - Energy & fuels, 1989 - ACS Publications
In the presence of trifluoromethanesulfonicacid (triflic acid) 5, 6, 7, 8-tetrahydro-l-naphthol undergoes isomerization to 5, 6, 7, 8-tetrahydro-2-naphthol. The rate of the isomerization is …
Number of citations: 5 pubs.acs.org
JL ZHANG, Y WANG - Chinese Journal of Organic Chemistry, 2008 - sioc-journal.cn
The reduction of 1-naphthol (1) in dilute aqueous KOH using Ni-Al alloy as a reducing agent reported in the literature gave 5, 6, 7, 8-tetrahydro-1-naphthol (2) in a high yield. The …
Number of citations: 1 sioc-journal.cn
B Wang, H Liu - Research on Chemical Intermediates, 2017 - Springer
Selective hydrogenation of 1-naphthol to 5,6,7,8-tetrahydro-1-naphthol was investigated over several Ni- and Pd-based supported catalysts such as supported Ni/γ-Al 2 O 3 , Pd/C, and …
Number of citations: 5 link.springer.com
S Laha, K Chatterjee, S Chakravorti, T Ganguly… - Chemical Physics …, 1982 - Elsevier
The effect of hydrogen bonding on ν(0H) bands and π-electronic absorption spectra of 5,6,7,8-tetrahydro-1-naphthol, 5,6,7,8-tetrahydro-2-naphthol and 1,2,3,4-tetrahydro-1-naphthol …
Number of citations: 3 www.sciencedirect.com
MJ Girgis, BC Gates - Industrial & engineering chemistry research, 1994 - ACS Publications
The hydroprocessing of mixtures simulating a coal liquid without organonitrogen compounds was investigated with a once-through flow reactor operated with liquid-phase reactants at …
Number of citations: 31 pubs.acs.org
AS Hirschon, M Asaro, J Bottaro - 1990 - osti.gov
The objectives of this project are to develop feasible synthetic routes to produce (1) 4(4`-hydroxy-5`,6`,7`,8`-tetrahydro-l`-naphthylmethyl )- 6-methyldibenzothiophene, and (2) a 1-…
Number of citations: 2 www.osti.gov
SMZ Al‐Kindy, JN Miller - Luminescence, 2011 - Wiley Online Library
The analysis of nitrated polycyclic aromatic hydrocarbons (NPAHs) is of great importance because of the mutagenicity and possible carcinogenic activity of these compounds, which are …
M Farcasiu, C Smith - Abstracts of Papers of the American Chemical …, 1989 - hero.epa.gov
ACID-CATALYZED ISOMERIZATION OF 5,6,7,8-TETRAHYDRO-1-NAPHTHOL ACCELERATED BY POLYCYCLIC AROMATIC-HYDROCARBONS | Health & Environmental …
Number of citations: 0 hero.epa.gov

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